molecular formula C21H19ClO5 B2364945 ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate CAS No. 431073-10-8

ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B2364945
CAS No.: 431073-10-8
M. Wt: 386.83
InChI Key: BKURDZXZIXSHNP-UHFFFAOYSA-N
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Description

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a chloro and ethyl group, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification mechanism, forming the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

Uniqueness

Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and ethyl groups enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO5/c1-3-13-10-19(23)26-17-12-18(16(22)11-15(13)17)27-20(21(24)25-4-2)14-8-6-5-7-9-14/h5-12,20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKURDZXZIXSHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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